molecular formula C17H12Br2N2O2 B11286829 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

Cat. No.: B11286829
M. Wt: 436.1 g/mol
InChI Key: FJOJFENIYOUNLT-UHFFFAOYSA-N
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Description

3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.

    Amidation: The final step involves the formation of the amide bond between the brominated methoxybenzene and quinoline-8-amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as DMF (dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Chemical Biology: The compound can be used as a probe to investigate cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets in the cell. The quinoline moiety can intercalate into DNA, affecting its replication and transcription. The bromine atoms and methoxy group can modulate the compound’s binding affinity and specificity for different targets. The compound may also inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-2-methoxybenzamide: Lacks the quinoline moiety, resulting in different biological activities.

    2-methoxy-N-(quinolin-8-yl)benzamide: Lacks the bromine atoms, which can affect its reactivity and binding properties.

    3,5-dibromo-N-(quinolin-8-yl)benzamide: Lacks the methoxy group, leading to different chemical and biological properties.

Uniqueness

3,5-dibromo-2-methoxy-N-(quinolin-8-yl)benzamide is unique due to the combination of bromine atoms, a methoxy group, and a quinoline moiety in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12Br2N2O2

Molecular Weight

436.1 g/mol

IUPAC Name

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H12Br2N2O2/c1-23-16-12(8-11(18)9-13(16)19)17(22)21-14-6-2-4-10-5-3-7-20-15(10)14/h2-9H,1H3,(H,21,22)

InChI Key

FJOJFENIYOUNLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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